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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis
of N-Butyryl-N'-cinnamyl-piperazine hydrochloride, a potent synthetic opioid also known as
Bucinnazine or AP-237. This compound serves as a significant research tool in pharmacology
and drug development due to its selective agonist activity at the p-opioid receptor. These notes
offer a comprehensive guide, including a two-step synthesis protocol adapted from established
methods for similar compounds, purification techniques, and a summary of its primary
pharmacological activity. The provided protocols and data are intended to facilitate further
research into the therapeutic potential and pharmacological profile of this class of compounds.

Introduction

N-Butyryl-N'-cinnamyl-piperazine is a member of the piperazine class of synthetic opioids
and has been identified as a potent analgesic.[1] Its hydrochloride salt form enhances solubility
in aqueous solutions, making it suitable for in vitro and in vivo studies.[1] The primary
mechanism of action for Bucinnazine is through its selective agonism of the p-opioid receptor,
which is a key target in pain management.[1][2] Understanding the synthesis and
pharmacological properties of this compound is crucial for the development of novel analgesics
and for studying the intricacies of opioid receptor signaling.
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Physicochemical Properties

A summary of the known physicochemical properties of N-Butyryl-N'-cinnamyl-piperazine
and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Data of N-Butyryl-N'-cinnamyl-piperazine and its Hydrochloride
Salt

Property Value Source

N-Butyryl-N'-cinnamyl-

piperazine

Molecular Formula C17H24N20 [3]
Molecular Weight 272.4 g/mol [11[3]
Appearance White Solid [3]
Melting Point 184-185°C [1]

Hydrochloride Salt

Molecular Formula C17H25CIN20 [4]
Molecular Weight 308.8 g/mol [4]
CAS Number 17730-82-4 [4]
Solubility Soluble in water [1]

Experimental Protocols

The preparation of N-Butyryl-N'-cinnamyl-piperazine hydrochloride is achieved through a
two-step synthetic process followed by salt formation. The following protocol is adapted from
the synthesis of the closely related compound, N-butyryl-N'-cinnamyl-2-methyl-piperazine
hydrochloride.[5]

Step 1: Synthesis of N-Cinnamyl-piperazine
(Intermediate)
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This step involves the reaction of piperazine with cinnamyl chloride.
Materials:

Piperazine (anhydrous)

Cinnamyl chloride

Isopropanol

Chloroform

Sodium hydroxide (NaOH) solution (10%)

Potassium carbonate (K2COs) (anhydrous)

n-Hexane

Procedure:

Dissolve a significant excess of anhydrous piperazine in isopropanol in a reaction flask.

Slowly add cinnamyl chloride dropwise to the piperazine solution at room temperature with
continuous stirring.

After the addition is complete, heat the reaction mixture at 70°C for 3 hours.
Remove the isopropanol by distillation under reduced pressure.

Dissolve the resulting residue in chloroform and wash sequentially with 10% sodium
hydroxide solution and water.

Dry the organic layer over anhydrous potassium carbonate and filter.
Remove the chloroform by distillation in vacuo.

Purify the crude product by sublimating the excess piperazine, followed by distillation of the
residue to obtain N-cinnamyl-piperazine.
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e The final product can be recrystallized from n-hexane.

Step 2: Synthesis of N-Butyryl-N'-cinnamyl-piperazine

This step involves the acylation of the intermediate N-cinnamyl-piperazine with butyryl chloride.

Materials:

N-Cinnamyl-piperazine

Butyryl chloride

Inert organic solvent (e.g., benzene, toluene)

Triethylamine (HCI acceptor)
Procedure:

o Dissolve N-cinnamyl-piperazine in an anhydrous inert organic solvent in a three-neck flask
equipped with a stirrer, dropping funnel, and a condenser with a drying tube.

e Add triethylamine to the solution to act as an HCI acceptor.

e Cool the mixture and add butyryl chloride dropwise while maintaining the temperature at
approximately 25°C with vigorous stirring.

 After the addition, continue stirring the reaction mixture at room temperature for several
hours until the reaction is complete (monitored by TLC).

« Filter the reaction mixture to remove the triethylamine hydrochloride salt.
e Wash the filtrate with water to remove any remaining salts.
e Dry the organic layer over anhydrous sodium sulfate and filter.

o Evaporate the solvent under reduced pressure to yield crude N-Butyryl-N'-cinnamyl-
piperazine.
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Step 3: Preparation of N-Butyryl-N'-cinnamyl-piperazine
hydrochloride

This final step converts the free base into its hydrochloride salt.

Materials:

e N-Butyryl-N'-cinnamyl-piperazine

» Anhydrous diethyl ether or acetone

» Hydrochloric acid (HCI) solution in a suitable solvent (e.g., ethereal HCI, isopropanolic HCI)

Procedure:

Dissolve the crude N-Butyryl-N'-cinnamyl-piperazine in anhydrous diethyl ether or
acetone.

» Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with stirring until
precipitation is complete.

o Collect the precipitated hydrochloride salt by filtration.
e Wash the solid product with cold anhydrous diethyl ether.

o Dry the N-Butyryl-N'-cinnamyl-piperazine hydrochloride salt under vacuum.

Experimental Workflow
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Step 1: Synthesis of N-Cinnamyl-piperazine
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Figure 1: Experimental workflow for the synthesis of N-Butyryl-N'-cinnamyl-piperazine
hydrochloride.

Pharmacological Data

N-Butyryl-N'-cinnamyl-piperazine (AP-237) is a selective p-opioid receptor agonist.[1][2]
While specific binding affinity data for AP-237 is not readily available in the provided search
results, data for the closely related analog, 2-methyl AP-237, provides insight into the
pharmacological profile of this class of compounds.

Table 2: In Vitro Pharmacological Data for 2-Methyl AP-237 at Opioid Receptors

Assay Receptor Parameter Value (nM)
Radioligand Binding p-Opioid (MOR) Ki 129+27
3-Opioid (DOR) Ki 2910 + 390

k-Opioid (KOR) Ki 5259 + 390

[*5S]GTPyS Binding H-Opioid (MOR) ECso 620 + 180

Data from a study on
2-Methyl AP-237, a
closely related analog
of the target

compound.[6]

The data indicates high affinity and selectivity of the cinnamylpiperazine scaffold for the p-
opioid receptor over the &- and k-opioid receptors.[6]

Mechanism of Action and Signaling Pathway

As a p-opioid receptor agonist, N-Butyryl-N'-cinnamyl-piperazine mimics the action of
endogenous opioids.[1] Binding of the compound to the p-opioid receptor, a G-protein coupled
receptor (GPCR), initiates a downstream signaling cascade. This leads to the inhibition of
adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[1] The
activation of the p-opioid receptor by Bucinnazine involves both G-protein and [3-arrestin
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pathways.[1] The overall effect is a reduction in neuronal excitability and the inhibition of pain

signal transmission.
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Figure 2: Signaling pathway of N-Butyryl-N'-cinnamyl-piperazine at the p-opioid receptor.

Conclusion

The protocols and data presented in this document provide a foundational resource for the
synthesis and study of N-Butyryl-N'-cinnamyl-piperazine hydrochloride. The detailed
experimental workflow, coupled with pharmacological data and a schematic of the signaling
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pathway, offers valuable insights for researchers in medicinal chemistry, pharmacology, and
drug development. Further investigation into this and related compounds may lead to the
discovery of novel analgesics with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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